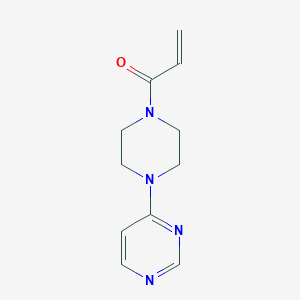
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one, also known as P4VP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4VP is a small molecule that belongs to the class of piperazine derivatives and has a molecular formula of C13H15N5O.
科学研究应用
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has shown potential therapeutic applications in various fields of scientific research. One of the most promising applications of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one is in the treatment of cancer. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
作用机制
The exact mechanism of action of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in lab experiments is its relatively low toxicity compared to other chemical compounds. 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of using 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for the research of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one. One of the directions is to further investigate its potential therapeutic applications in cancer treatment. Studies have shown that 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one can inhibit the growth of various cancer cell lines, but more research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in the treatment of inflammatory diseases and bacterial infections. Finally, further research is needed to optimize the synthesis method of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one to improve its yield and purity.
合成方法
The synthesis of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one involves the reaction between 4-(4-aminobutyl)piperazine and pyrimidine-4-carbaldehyde in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction to form the final product, 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one. The yield of the reaction is typically around 60%, and the purity of the product can be improved through recrystallization.
属性
IUPAC Name |
1-(4-pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-11(16)15-7-5-14(6-8-15)10-3-4-12-9-13-10/h2-4,9H,1,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUNUHKLQHVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)
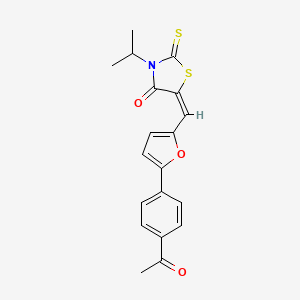
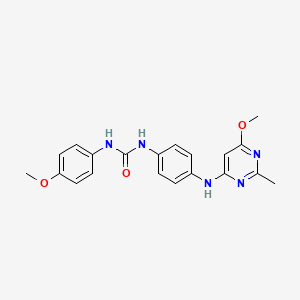

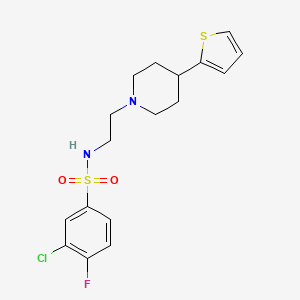
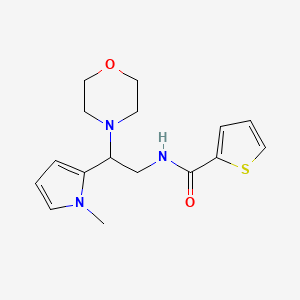
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
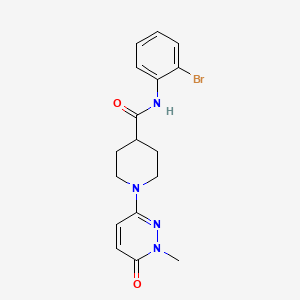
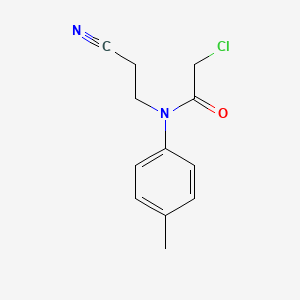
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)